molecular formula C7H11NO2 B594389 (R)-2-AMINOHEPT-6-YNOIC ACID CAS No. 211054-03-4

(R)-2-AMINOHEPT-6-YNOIC ACID

Cat. No.: B594389
CAS No.: 211054-03-4
M. Wt: 141.17
InChI Key: IJQLLGJUHGAQIC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-6-heptynoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a heptynoic acid chain with a triple bond between the sixth and seventh carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-6-heptynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as ®-2-Amino-6-heptenoic acid.

    Triple Bond Formation: The double bond in the starting material is converted to a triple bond using reagents like bromine (Br2) and a strong base such as sodium amide (NaNH2).

    Purification: The product is purified through recrystallization or chromatography to obtain ®-2-Amino-6-heptynoic acid in high purity.

Industrial Production Methods: Industrial production of ®-2-Amino-6-heptynoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: ®-2-Amino-6-heptynoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products:

    Oxidation: Formation of oxo derivatives such as ®-2-Oxo-6-heptynoic acid.

    Reduction: Formation of ®-2-Amino-6-heptenoic acid or ®-2-Aminoheptanoic acid.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-2-Amino-6-heptynoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases due to its unique structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-heptynoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triple bond in the heptynoic acid chain can also participate in covalent modifications of proteins, affecting their function and stability.

Comparison with Similar Compounds

    ®-2-Amino-6-heptenoic acid: Similar structure but with a double bond instead of a triple bond.

    ®-2-Aminoheptanoic acid: Similar structure but with a saturated heptanoic acid chain.

    ®-2-Amino-4-pentynoic acid: Shorter chain length with a triple bond at the fourth position.

Uniqueness: ®-2-Amino-6-heptynoic acid is unique due to the presence of both an amino group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2R)-2-aminohept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLLGJUHGAQIC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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